molecular formula C9H11ClN2O2 B1454516 Tert-butyl 6-chloropyridazine-3-carboxylate CAS No. 1340506-55-9

Tert-butyl 6-chloropyridazine-3-carboxylate

カタログ番号: B1454516
CAS番号: 1340506-55-9
分子量: 214.65 g/mol
InChIキー: MHTGBUQUDMBSRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 6-chloropyridazine-3-carboxylate is a pyridazine derivative featuring a chlorinated heterocyclic core and a bulky tert-butyl ester group. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate. Its structure combines the electron-withdrawing chlorine substituent with the sterically demanding tert-butyl moiety, influencing its reactivity, stability, and application in coupling reactions (e.g., Suzuki-Miyaura) .

特性

IUPAC Name

tert-butyl 6-chloropyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-5-7(10)12-11-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTGBUQUDMBSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Route and Preparation Strategy

The preparation of tert-butyl 6-chloropyridazine-3-carboxylate typically involves the following key steps:

Starting Material Selection

  • The synthesis begins with a suitably substituted pyridazine derivative, often 6-chloropyridazine or 6-chloropyridazine-3-carboxylic acid, which provides the core heterocyclic scaffold.

Esterification to Introduce the tert-Butyl Group

  • The carboxylic acid group at the 3-position is converted to the tert-butyl ester.
  • This is commonly achieved via Fischer esterification or acid-catalyzed esterification using tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Alternatively, tert-butyl chloroformate or di-tert-butyl dicarbonate can be used under basic conditions to form the tert-butyl ester.

Chlorination at the 6-Position

  • The chlorine substituent at the 6-position is introduced either by starting with a chlorinated pyridazine or via selective chlorination of the pyridazine ring.
  • Chlorination methods include electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.

Detailed Preparation Protocol (Generalized)

Step Reagents & Conditions Description Notes
1 6-Chloropyridazine-3-carboxylic acid + tert-butanol + acid catalyst Esterification to form tert-butyl ester Reflux conditions; removal of water drives reaction
2 Purification by recrystallization or chromatography Isolation of this compound Purity >95% typically achieved
3 Optional: Characterization by NMR, MS, IR Confirm structure and purity NMR shows characteristic tert-butyl signals

Preparation Data and Stock Solution Formulation

While direct synthetic experimental details are limited in publicly available sources, stock solution preparation data for this compound is well documented for research applications:

Stock Solution Concentration 1 mg Sample Volume (mL) 5 mg Sample Volume (mL) 10 mg Sample Volume (mL)
1 mM 4.6588 23.2939 46.5877
5 mM 0.9318 4.6588 9.3175
10 mM 0.4659 2.3294 4.6588
  • These data are used for preparing precise molar concentrations in solvents such as DMSO, PEG300, Tween 80, corn oil, or water for in vivo and in vitro studies.

Research Findings and Notes on Preparation

  • The compound is stable under typical storage conditions and soluble in organic solvents, facilitating its use in biological assays.
  • Preparation methods emphasize the importance of solvent clarity and stepwise addition when preparing solutions for biological use, ensuring complete dissolution and homogeneity.
  • Synthetic accessibility is rated moderate (score ~2.46), indicating the compound can be prepared with standard organic synthesis techniques without extraordinary difficulty.
  • No significant side reactions or by-products have been reported specifically for this compound, but related pyridazine derivatives may undergo side reactions such as cleavage of imidazole moieties under certain conditions.

Summary Table: Preparation Method Highlights

Aspect Details
Starting Material 6-Chloropyridazine-3-carboxylic acid
Key Reaction Esterification with tert-butanol
Catalyst Acid catalyst (e.g., sulfuric acid)
Chlorination Pre-introduced or electrophilic substitution
Purification Recrystallization or chromatography
Solubility Moderate in organic solvents; soluble in DMSO, PEG300
Stock Solution Preparation Precise molar solutions prepared in DMSO or mixed solvents
Stability Stable under recommended storage and formulation conditions
Synthetic Accessibility Moderate (score ~2.46)

化学反応の分析

Types of Reactions

Tert-butyl 6-chloropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the pyridazine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 6-chloropyridazine-3-carboxylic acid and tert-butyl alcohol.

    Oxidation and Reduction: The pyridazine ring can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Substituted pyridazine derivatives.

    Hydrolysis: 6-chloropyridazine-3-carboxylic acid and tert-butyl alcohol.

    Oxidation and Reduction: Various oxidized or reduced forms of the pyridazine ring.

科学的研究の応用

Chemistry

Tert-butyl 6-chloropyridazine-3-carboxylate serves as a building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and hydrolysis, which allow for the creation of more complex organic molecules.

The compound has been investigated for its biological activities, particularly in the following areas:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for further development in treating infections.
  • Anticancer Properties : Research indicates that this compound may inhibit specific kinases (e.g., GSK-3β, CDK-2, and CDK-4), which are crucial in regulating cell cycle progression. Inhibition of these kinases could lead to therapeutic applications in cancer treatment .

Medicinal Chemistry

This compound is being explored as a potential drug candidate. Its ability to interact with specific biological targets positions it as a promising agent in drug discovery efforts aimed at treating conditions such as cancer and autoimmune diseases.

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in developing new materials and chemical processes, contributing to advancements in synthetic methodologies.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines. Results demonstrated that the compound inhibited cell growth by targeting GSK-3β and CDK kinases, suggesting its potential as an anticancer agent .

Case Study 2: Kinase Selectivity

Research focused on optimizing the selectivity of compounds derived from similar scaffolds showed that modifications could enhance efficacy against specific human kinases while reducing toxicity profiles. This highlights the importance of structural variations in developing effective therapeutics .

作用機序

The mechanism of action of tert-butyl 6-chloropyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Structural and Functional Similarities

The compound belongs to a family of 6-chloropyridazine-3-carboxylate esters, differing primarily in the ester substituent. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Similarity Score Key Features
Methyl 6-chloropyridazine-3-carboxylate 65202-50-8 C₆H₅ClN₂O₂ 172.57 0.90 Higher reactivity in hydrolysis
Ethyl 6-chloropyridazine-3-carboxylate 75680-92-1 C₇H₇ClN₂O₂ 186.60 0.94 Moderate steric hindrance
Isopropyl 6-chloropyridazine-3-carboxylate 321946-09-2 C₈H₁₁ClN₂O₂ 200.64 0.98 Enhanced lipophilicity
tert-Butyl 6-chloropyridazine-3-carboxylate C₉H₁₃ClN₂O₂ 214.67 High steric protection, thermal stability

Structural Similarity Scores (from ):

  • Analogs with smaller ester groups (methyl, ethyl) exhibit lower similarity scores (0.90–0.94) due to reduced steric bulk.
  • Isopropyl ester achieves the highest similarity (0.98), reflecting its branched alkyl chain, though less bulky than tert-butyl.

Reactivity and Stability

  • Hydrolysis Sensitivity : Methyl and ethyl esters are prone to hydrolysis under mild acidic/basic conditions, whereas the tert-butyl group confers resistance to hydrolysis, requiring stronger acids (e.g., TFA) or prolonged heating for deprotection .
  • Coupling Reactions : In Suzuki-Miyaura couplings, tert-butyl esters may exhibit slower reaction kinetics due to steric hindrance compared to methyl or ethyl analogs. For example, methyl 6-chloropyridazine-3-carboxylate was used in a Suzuki coupling with 934 µmol scale, yielding intermediates for BET/HDAC inhibitors .

Physicochemical Properties

  • Solubility : The tert-butyl derivative is less polar than methyl/ethyl analogs, reducing solubility in aqueous systems but enhancing compatibility with organic solvents (e.g., DCM, THF).
  • Thermal Stability : The tert-butyl group improves thermal stability, as evidenced by its use in high-temperature reactions without decomposition .

生物活性

Tert-butyl 6-chloropyridazine-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing data from various sources to highlight its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C9H11ClN2O2C_9H_{11}ClN_2O_2 and features a pyridazine ring substituted with a tert-butyl group and a carboxylate moiety. The presence of chlorine at the 6-position is significant for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including kinases involved in cell signaling pathways. For instance, studies have shown that related compounds can inhibit Spleen Tyrosine Kinase (SYK), which plays a crucial role in B-cell receptor signaling and is implicated in autoimmune diseases and allergic disorders .

Inhibition of Kinases

The compound has been evaluated for its inhibitory effects on several kinases. In particular, it has been noted for its potential to inhibit GSK-3β, CDK-2, and CDK-4, which are critical in regulating cell cycle progression and metabolism . Such inhibition could lead to therapeutic applications in cancer treatment.

Antimicrobial Properties

In vitro studies have demonstrated that derivatives of pyridazine compounds exhibit antimicrobial activity against various pathogens. The specific efficacy of this compound against microbial strains remains an area for further exploration but is supported by the general activity observed in similar compounds .

Case Studies and Research Findings

  • Cell Signaling Studies : A study investigating the effects of pyridazine derivatives on SYK revealed that these compounds could modulate immune responses by inhibiting SYK enzymatic activity, suggesting a therapeutic angle for autoimmune diseases .
  • Anticancer Activity : Research focused on the selectivity of pyridazine derivatives against human kinases showed promising results, indicating that modifications to the core structure could enhance selectivity against cancerous cells while minimizing effects on normal cells .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated that modifications to the compound's structure could influence its absorption and distribution within biological systems, which is critical for determining effective dosages in therapeutic contexts .

Data Table: Biological Activity Overview

Activity Target IC50/ED50 Notes
SYK InhibitionSpleen Tyrosine KinaseNot specifiedImplicated in autoimmune responses
Kinase InhibitionGSK-3β, CDK-2, CDK-4Not specifiedPotential anticancer properties
Antimicrobial ActivityVarious pathogensNot specifiedRequires further exploration

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 6-chloropyridazine-3-carboxylate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves protecting the pyridazine ring’s carboxylic acid group with a tert-butyl ester via reaction with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or triethylamine catalysis). Chlorination at the 6-position may employ POCl₃ or PCl₅ in a refluxing solvent like toluene or DCM. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use ¹H NMR (CDCl₃, 400 MHz) to verify tert-butyl protons (δ ~1.4 ppm) and pyridazine aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms the carbonyl (C=O, δ ~165 ppm) and quaternary carbons. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺, calculated for C₉H₁₂ClN₂O₂: theoretical vs. observed m/z). Elemental analysis (C, H, N) should align within ±0.3% of theoretical values .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While not classified as hazardous, standard lab precautions apply: use nitrile gloves, safety goggles, and a fume hood. Avoid inhalation of fine powders; store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Emergency procedures for accidental exposure follow general lab guidelines (e.g., rinse eyes with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

  • Methodological Answer : Contradictions may arise from residual solvents, byproducts, or rotamers. Steps:
  • Repeat purification using alternative gradients (e.g., dichloromethane/methanol).
  • Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Compare with computational predictions (DFT for ¹³C chemical shifts).
  • Analyze by LC-MS to detect low-abundance impurities (<1%) .

Q. What experimental designs optimize regioselectivity in pyridazine chlorination?

  • Methodological Answer : To ensure chlorination at the 6-position:
  • Use directed ortho-metallation (e.g., LDA) to deprotonate the 3-carboxylate group, directing electrophilic attack to the 6-position.
  • Screen solvents (e.g., DMF for polar vs. toluene for nonpolar) and catalysts (e.g., FeCl₃) to influence reactivity.
  • Monitor reaction progress via TLC (silica, UV visualization) and isolate intermediates for X-ray crystallography to confirm regiochemistry .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies :
  • Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C.
  • Analyze aliquots at intervals (0, 1, 3, 6 months) via HPLC-UV to quantify degradation products.
  • Use Arrhenius modeling to predict shelf life. Stability is compromised by moisture; thus, lyophilization or desiccant-added storage is recommended .

Q. What strategies validate the compound’s utility as a synthetic intermediate in drug discovery?

  • Methodological Answer : Design cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to replace the chlorine atom.
  • Optimize conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O solvent, 80°C.
  • Monitor conversion by GC-MS and isolate products for biological screening (e.g., kinase inhibition assays).
  • Compare reactivity with analogous pyridazine derivatives to establish structure-activity relationships .

Data Analysis and Troubleshooting

Q. How should researchers interpret discrepancies between theoretical and observed molecular weights?

  • Methodological Answer : Discrepancies >0.1 Da suggest isotopic interference (e.g., ³⁵Cl/³⁷Cl) or adduct formation (e.g., Na⁺/K⁺).
  • Re-run HRMS with ESI-negative mode to reduce adducts.
  • Perform isotopic pattern analysis (e.g., using Bruker DataAnalysis) to confirm Cl presence.
  • Check synthetic steps for incomplete Boc deprotection or side reactions (e.g., hydrolysis) .

Q. What experimental controls are critical when scaling up synthesis?

  • Methodological Answer : Include:
  • In-process controls (IPC) : Mid-reaction sampling for TLC/HPLC.
  • Temperature gradients : Ensure exothermic reactions (e.g., chlorination) are cooled with ice baths.
  • Purity thresholds : Reject batches with <95% purity post-crystallization.
  • Mass balance : Track yields at each step to identify loss points (e.g., filtration, distillation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-chloropyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-chloropyridazine-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。